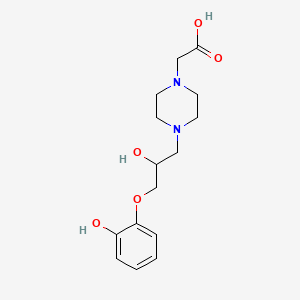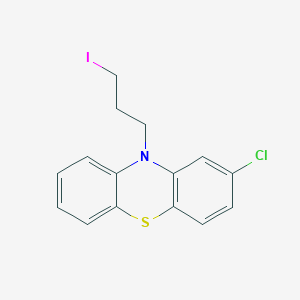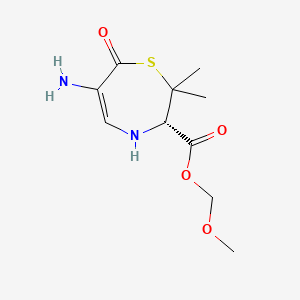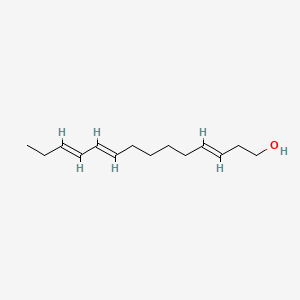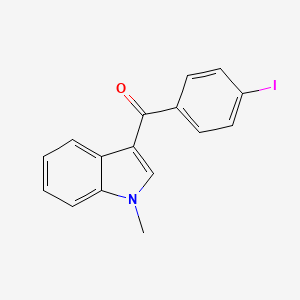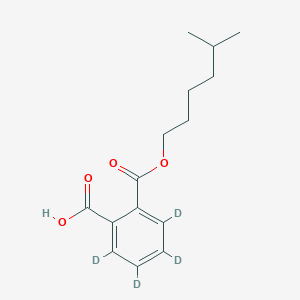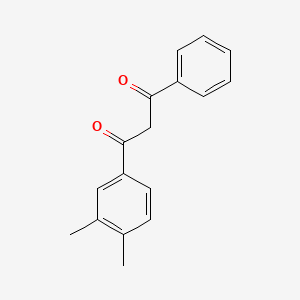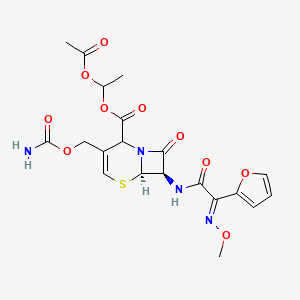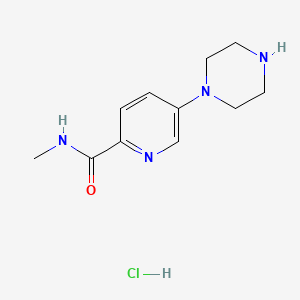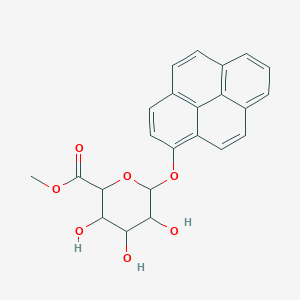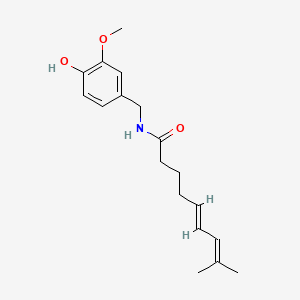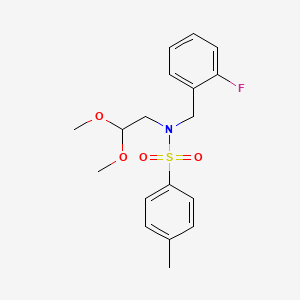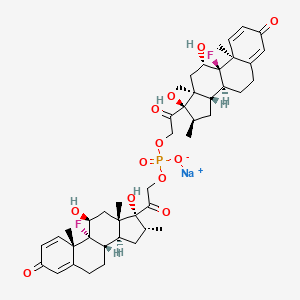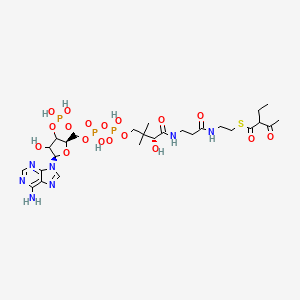
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a derivative of Coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves multiple steps, starting from the basic building blocks of Coenzyme A. The process typically includes the formation of the thioester bond between Coenzyme A and 2-Ethyl-3-oxobutanoate. This reaction is facilitated by specific enzymes that catalyze the acetyl transfer reactions.
Industrial Production Methods
Industrial production of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is carried out through biotechnological methods, utilizing microbial fermentation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Coenzyme A S-(2-Ethyl-3-oxobutanoate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Coenzyme A S-(2-Ethyl-3-oxobutanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid metabolism.
Medicine: Research on Coenzyme A S-(2-Ethyl-3-oxobutanoate) has potential implications for developing treatments for metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other biotechnological products.
Mechanism of Action
The mechanism of action of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves its role as a cofactor in enzymatic acetyl transfer reactions. It interacts with various enzymes, facilitating the transfer of acetyl groups to specific substrates. This process is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
Coenzyme A: The parent compound, which also acts as a cofactor in acetyl transfer reactions.
Acetyl-Coenzyme A: Another derivative of Coenzyme A, involved in similar biochemical processes.
Succinyl-Coenzyme A: A compound that plays a role in the citric acid cycle and other metabolic pathways.
Uniqueness
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its role in enzymatic acetyl transfer reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H44N7O18P3S |
|---|---|
Molecular Weight |
879.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 |
InChI Key |
IOFPTOHZNNADBV-DJQVHRIFSA-N |
Isomeric SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


